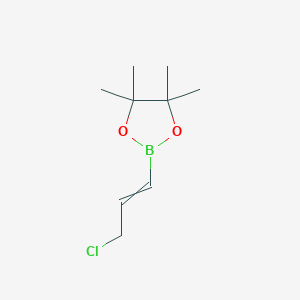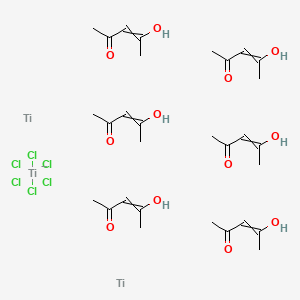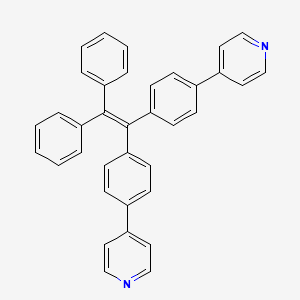
4,4'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine: is an organic compound known for its unique structural properties and applications in various scientific fields This compound features a central ethene unit flanked by two diphenyl groups, each connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine typically involves the reaction of 4-bromobenzaldehyde with 2,2-diphenylethene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the pyridine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological and medicinal applications are not well-documented, the compound’s structural properties suggest potential uses in drug design and development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating bioactive molecules.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and photonics .
Wirkmechanismus
The mechanism of action of 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine involves its ability to interact with various molecular targets through its pyridine rings and diphenylethene core. The compound can form coordination complexes with metal ions, which can be utilized in catalysis and materials science. Additionally, its structural features allow it to participate in π-π stacking interactions, which are important in the formation of supramolecular assemblies .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dibenzaldehyde
- 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diphenol
- (1,2-Diphenylethene-1,2-diyl)bis(4,4’-phenylene)-1,1’-diboronic acid
Uniqueness: 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine stands out due to its combination of pyridine rings and a diphenylethene core. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C36H26N2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
4-[4-[2,2-diphenyl-1-(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine |
InChI |
InChI=1S/C36H26N2/c1-3-7-31(8-4-1)35(32-9-5-2-6-10-32)36(33-15-11-27(12-16-33)29-19-23-37-24-20-29)34-17-13-28(14-18-34)30-21-25-38-26-22-30/h1-26H |
InChI-Schlüssel |
AKRKOCMCGQTQML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)

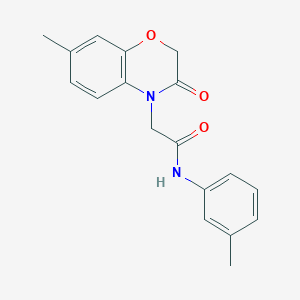
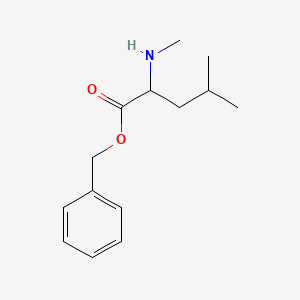

![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)

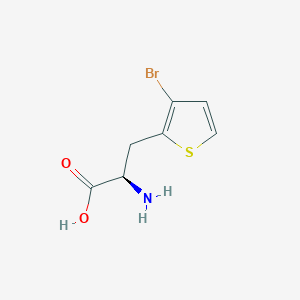
![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)
